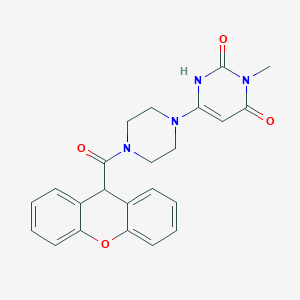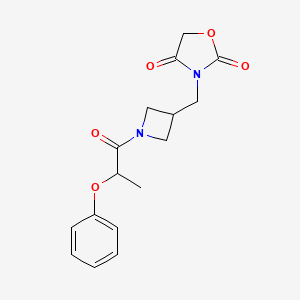![molecular formula C12H19N3O2 B2715824 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 2034528-21-5](/img/structure/B2715824.png)
5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide is a compound that belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to target the5-HT6 receptor (5-HT6R) . The 5-HT6R is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in a variety of functions including mood, appetite, and sleep .
Mode of Action
Compounds with similar structures have been reported to act asantagonists at the 5-HT6R . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor .
Biochemical Pathways
5-ht6r antagonists are known to selectively increaseglutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .
Pharmacokinetics
Compounds with similar structures have been reported to have agood pharmacokinetic profile . This typically refers to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which can impact its bioavailability .
Result of Action
5-ht6r antagonists, which this compound may be, are known to improvecognitive function in numerous animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cycloaddition reaction of nitroalkenes with alkynes or alkenes under sustainable conditions . Another approach includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide, followed by cyclization with hydroxylamine hydrochloride .
Industrial Production Methods: Industrial production methods for isoxazole derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of microwave irradiation to reduce reaction times and improve efficiency . Additionally, the development of eco-friendly and sustainable synthetic strategies is a key focus in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives . Substitution reactions typically result in the formation of various functionalized isoxazole derivatives .
Applications De Recherche Scientifique
5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug discovery and development .
In addition to its medicinal applications, this compound is also studied for its potential use in chemical biology and industry. Its unique chemical structure allows for the development of novel materials and catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide include other isoxazole derivatives such as 5-phenylisoxazole, 3,5-disubstituted isoxazoles, and perhydropyrrolo[3,4-d]isoxazole-4,6-diones .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the piperidine moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Propriétés
IUPAC Name |
5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(8-14-17-9)12(16)13-7-10-3-5-15(2)6-4-10/h8,10H,3-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZZIVZYBJYPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)
![2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2715742.png)
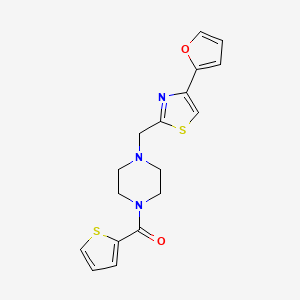
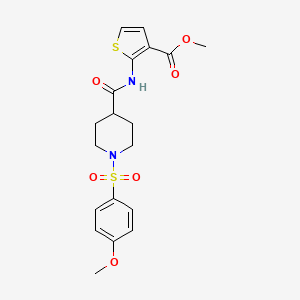
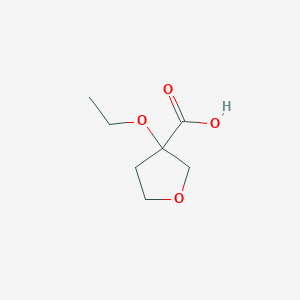
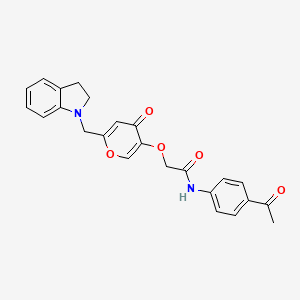
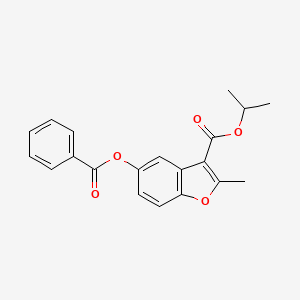
![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)
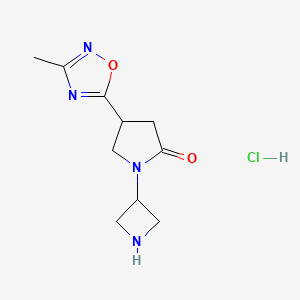
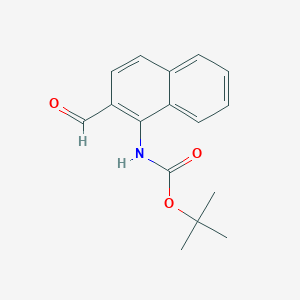
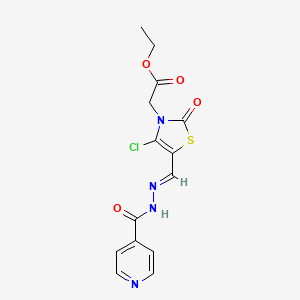
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715763.png)
